molecular formula C11H20ClNO B3344404 4-Chloro-N-cyclohexyl-N-methylbutanamide CAS No. 69592-29-6

4-Chloro-N-cyclohexyl-N-methylbutanamide

Cat. No. B3344404
Key on ui cas rn: 69592-29-6
M. Wt: 217.73 g/mol
InChI Key: HQWFWBNJUPPCDU-UHFFFAOYSA-N
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Patent
US04766120

Procedure details

To ethyl acetate (400 ml) is added N-methylcyclohexylamine (26 ml), and to the mixture are added dropwise with stirring 4-chlorobutyryl chloride (25 ml) and triethylamine (33.5 ml) over a period of 20 minutes with keeping the inner temperature at 10° to 20° C. by ice-cooling. The mixture is further stirred at room temperature for one hour. After the reaction, water is added to the reaction mixture. The organic layer is separated and washed with water an aqueious saturated potassium carbonate solution, 10% aqueous hydrochloric acid and water in order, and then dried over anhydrous sodium sulfate. After filtering off sodium sulfate, the mother liquor is concentrated and distilled under reduced pressure to give N-methyl-N-cyclohexyl-4-chlorobutyramide (41.5 g), b.p. 133°-136° C./2 mmHg.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C.[CH3:7][NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[Cl:15][CH2:16][CH2:17][CH2:18][C:19](Cl)=[O:20].C(N(CC)CC)C>O>[CH3:7][N:8]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[C:19](=[O:20])[CH2:18][CH2:17][CH2:16][Cl:15]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
26 mL
Type
reactant
Smiles
CNC1CCCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is further stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water an aqueious saturated potassium carbonate solution, 10% aqueous hydrochloric acid and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(CCCCl)=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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